molecular formula C13H20N4O4S B13328828 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide

Cat. No.: B13328828
M. Wt: 328.39 g/mol
InChI Key: CERWIYQNXDZJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide (CAS 1582134-56-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C13H20N4O4S and a molecular weight of 328.39 g/mol, features a benzene sulfonamide moiety hybridized with a piperazine ring, a structural motif known for conferring diverse biological activities . This sulfonamide-piperazine hybrid demonstrates promising antioxidant capacity and enzyme inhibitory potencies in biochemical assays. Research indicates it exhibits strong activity in FRAP, CUPRAC, and phosphomolybdenum antioxidant tests. Furthermore, it shows good inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, making it a compound of interest for neurological and metabolic disorder research . The compound's mechanism of action is attributed to its sulfonamide group, which can inhibit enzymes by mimicking natural substrates, and its nitro group, which can undergo bioreduction to form reactive intermediates . Its potential interactions with calcium channels also suggest possible cardiovascular research applications . Supplied as a research-grade material, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

4-nitro-N-(3-piperazin-1-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C13H20N4O4S/c18-17(19)12-2-4-13(5-3-12)22(20,21)15-6-1-9-16-10-7-14-8-11-16/h2-5,14-15H,1,6-11H2

InChI Key

CERWIYQNXDZJKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 3-(piperazin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is typically stirred and heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at the para position participates in reduction and electrophilic substitution reactions:

Reduction to Amine

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

  • Catalyst : Pd/C or Raney Ni

  • Conditions : H₂ (1–3 atm), ethanol/water, 25–50°C

  • Product : 4-Amino-N-[3-(piperazin-1-yl)propyl]benzenesulfonamide .

Example :

NO2-Ar-SO2NH-RH2/PdNH2-Ar-SO2NH-R\text{NO}_2\text{-Ar-SO}_2\text{NH-R} \xrightarrow{\text{H}_2/\text{Pd}} \text{NH}_2\text{-Ar-SO}_2\text{NH-R}

Electrophilic Aromatic Substitution

The nitro group deactivates the benzene ring, limiting substitution to strongly activating groups under harsh conditions.

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, and quaternization:

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides at the secondary amine sites:

  • Reagents : Methyl iodide, acetyl chloride

  • Conditions : DCM, 0°C to reflux

  • Products : Quaternary ammonium salts or acylated derivatives .

Example :

Piperazine-N+CH3IPiperazine-N+-CH3I\text{Piperazine-N} + \text{CH}_3\text{I} \rightarrow \text{Piperazine-N}^+\text{-CH}_3 \cdot \text{I}^-

Sulfonamide Hydrolysis

Under acidic or basic conditions, the sulfonamide bond can hydrolyze:

  • Acidic hydrolysis (HCl, 6M, 100°C): Produces sulfonic acid and amine.

  • Basic hydrolysis (NaOH, 10%, reflux): Forms sulfonate and ammonia .

Stability :

  • pH 2–10 : Stable for >24 hours at 25°C.

  • Extreme pH : Degrades within 1–4 hours.

Biological Interactions

The compound’s nitro group and sulfonamide moiety contribute to interactions with biological targets:

  • Antimicrobial activity : Enhanced by electron-withdrawing nitro groups .

  • Enzyme inhibition : Sulfonamide binds zinc metalloenzymes (e.g., carbonic anhydrase) .

Scientific Research Applications

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Positional Isomer: 2-Nitro-N-[3-(Piperazin-1-yl)Propyl]Benzene-1-Sulfonamide

  • Structural Difference : The nitro group is at the ortho (2-) position instead of para (4-) (Fig. 1).
  • Molecular Formula : Identical (C₁₃H₂₀N₄O₄S; MW 328.39) but with distinct stereoelectronic properties due to nitro positioning.
  • Ortho substitution may introduce steric hindrance, reducing binding affinity in enzyme active sites.

Dichlorinated Sulfonamide Analog

  • Structure : 2,6-Dichloro-N-methyl-4-[3-(piperazin-1-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide .
  • Molecular Weight : 509.45 g/mol (vs. 328.39 for the target compound).
  • Key Differences :
    • Dichloro and pyrazole substituents increase hydrophobicity (logP) and molecular weight.
    • The trimethylpyrazole group may enhance selectivity for hydrophobic binding pockets, as seen in kinase inhibitors .

Pyrrolidine-2,5-Dione Derivatives

  • Structure: N-Aryl/N-aminoaryl 3-phenylpyrrolidine-2,5-diones (e.g., anticonvulsants from ).
  • Comparison :
    • Core Structure : Pyrrolidine-dione vs. benzene-sulfonamide.
    • Piperazine Role : Both classes use piperazine for solubility and CNS penetration, but the pyrrolidine-dione core in compounds confers anticonvulsant activity via GABAergic modulation .

Triazolo-Pyridinone Impurities

  • Structure : Imp. B (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
  • The phenylpiperazine side chain may enhance dopamine receptor affinity, a property absent in sulfonamides .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide Benzene-sulfonamide 4-NO₂, piperazine-propyl 328.39 (estimated) Not explicitly reported; hypothesized CNS activity
2-Nitro isomer Benzene-sulfonamide 2-NO₂, piperazine-propyl 328.39 Unknown (structural analog)
2,6-Dichloro-pyrazole sulfonamide Benzene-sulfonamide 2,6-Cl, trimethylpyrazole 509.45 Selective ligand design (kinase targets)
Pyrrolidine-2,5-dione derivatives Pyrrolidine-dione 3-Ph, N-aryl/aminoaryl ~300–350 (estimated) Anticonvulsant (MES/sc Met tests)
Triazolo-pyridinone impurity Triazolo-pyridinone Piperazine-phenylpropyl 623.37 (Imp. B) Pharmaceutical impurity; receptor modulation (speculative)

Key Research Findings

  • Piperazine Role : The piperazine-propyl chain is a conserved feature across analogs, enhancing water solubility and facilitating blood-brain barrier penetration .
  • Nitro Group Impact : Para-nitro substitution in the target compound may improve stability and electronic interactions compared to ortho-nitro analogs .
  • Therapeutic Potential: While the target compound lacks explicit activity data, structurally related sulfonamides show promise in neurological disorders (e.g., anticonvulsants in and motoneuron disease candidates in ).

Limitations and Contradictions

  • Data Gaps: No direct biological data for the target compound; comparisons rely on structural extrapolation.
  • Contradictory Features : Piperazine-containing compounds in target motoneuron diseases, while those in are anticonvulsants. This highlights the context-dependent role of auxiliary functional groups.

Biological Activity

4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H20N4O4S
  • Molecular Weight : 328.39 g/mol

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The nitro group in this compound may enhance its efficacy against certain bacterial strains.

CompoundActivityReference
This compoundAntibacterial (in vitro)
SulfanilamideAntibacterialVarious studies

Cardiovascular Effects

In a study using an isolated rat heart model, various benzenesulfonamides were evaluated for their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly alter these parameters, suggesting potential cardiovascular implications.

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Aminoethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide0.001 nM

The findings suggested that the compound could interact with calcium channels, influencing cardiovascular dynamics .

The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For instance, they may inhibit dihydropteroate synthase in bacterial cells, leading to impaired folate synthesis. This mechanism is crucial for their antibacterial properties.

In the context of cardiovascular effects, it is hypothesized that the compound may modulate calcium channel activity, thereby affecting vascular resistance and perfusion pressure .

Case Studies and Research Findings

Recent studies have explored the potential of piperazine derivatives in cancer treatment. For example, modifications to the piperazine structure have led to enhanced cytotoxicity against various cancer cell lines, indicating that structural alterations can significantly impact biological activity .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various sulfonamide derivatives on pancreatic cancer cell lines:

CompoundIC50 (µM)
Original DerivativeX µM
Modified Derivative A (with nitro group)Y µM

The introduction of electron-withdrawing groups like nitro has been associated with increased potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves coupling a sulfonamide precursor with a piperazine-containing alkyl chain. Key steps include:

  • Nucleophilic substitution : Reacting 4-nitrobenzenesulfonyl chloride with 3-(piperazin-1-yl)propan-1-amine in anhydrous DMF or dichloromethane under nitrogen .
  • Catalytic optimization : Using triethylamine (TEA) or DIPEA as a base to enhance nucleophilicity. Reaction temperatures range from 0°C to room temperature, with yields varying between 20–60% depending on stoichiometry and solvent polarity .
  • Purification : Column chromatography (silica gel, eluent: 5–10% MeOH in DCM) or recrystallization (ethanol/water mixtures) improves purity (>95%) .

Q. How can structural confirmation and purity of the compound be validated?

  • Techniques :

  • NMR spectroscopy : 1H/13C NMR to confirm the presence of the piperazine methylene protons (δ 2.5–3.5 ppm) and sulfonamide protons (δ 7.5–8.5 ppm). Splitting patterns verify regiochemistry .
  • LCMS : Retention time and molecular ion peaks (e.g., m/z ~380 [M+H]+) confirm molecular weight .
  • XRPD/TGA-DSC : Assess crystallinity and thermal stability, critical for polymorph identification .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers (use <1% DMSO for in vitro studies). Stability tests in PBS (pH 7.4) over 24–48 hours show <5% degradation at 4°C .
  • Storage : Store at –20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can regiochemical inconsistencies in sulfonamide-piperazine coupling be resolved?

  • Mechanistic analysis : Competing pathways (e.g., N- vs. O-sulfonation) may arise due to solvent polarity. Polar aprotic solvents (DMF, DMSO) favor sulfonamide formation over side products .
  • Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM). If byproducts dominate, reduce reaction temperature or use excess sulfonyl chloride (1.5 eq.) .

Q. What strategies address low bioactivity in enzyme inhibition assays?

  • Structural modification : Introduce electron-withdrawing groups (e.g., CF3) at the benzene ring to enhance target binding. Piperazine substitutions (e.g., 4-methylpiperazine) improve pharmacokinetic properties .
  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with carbonic anhydrase or kinase domains, leveraging the sulfonamide’s zinc-binding motif .

Q. How can conflicting XRPD and DSC data on polymorphs be interpreted?

  • Case study : XRPD may indicate crystalline phases, while DSC reveals amorphous content. Perform variable-temperature XRPD to map phase transitions. For example, Form I (melting point 160°C) vs. Form II (125°C) .
  • Resolution : Slurry bridging experiments in ethanol/water mixtures (1:1) promote conversion to the thermodynamically stable form .

Q. What in silico tools predict metabolic pathways for this compound?

  • Software : SwissADME or ADMET Predictor™ to identify CYP450 oxidation sites (e.g., piperazine N-dealkylation).
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolic stability (t1/2 > 60 minutes desirable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.